2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine CAS number and safety data sheet (SDS)
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine CAS number and safety data sheet (SDS)
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged with a dedicated CAS number, this document outlines a robust synthetic pathway, predicted physicochemical properties, and critical safety considerations based on the well-characterized precursors. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a valuable resource for its synthesis and application in research settings.
Introduction and Rationale
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern agrochemicals and pharmaceuticals.[1][2][3] The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This is due to the unique electronic properties and high bond energy of the C-F bond.[4] When combined with a pyridine ring, a key component in numerous bioactive compounds, the resulting TFMP core becomes a powerful building block for novel chemical entities.[1][3]
The further addition of a 2-fluorophenoxy moiety introduces another layer of complexity and potential for tailored biological activity. The fluorine atom on the phenyl ring can modulate electronic properties and influence intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[4] This guide focuses on the synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, a molecule that synergistically combines these valuable chemical features.
Physicochemical and Structural Analysis
While an experimental data sheet for the target compound is not publicly available, we can predict its core properties based on its constituent parts.
Table 1: Predicted Physicochemical Properties
| Property | Value | Basis of Estimation |
| Molecular Formula | C₁₂H₇F₄NO | Calculated from structure |
| Molecular Weight | 257.19 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar structures like 2-Chloro-5-(trifluoromethyl)pyridine (m.p. 32-34 °C)[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and poorly soluble in water | General property of aromatic ethers |
| CAS Number | Not assigned | Not found in major chemical databases |
The core of the target molecule is the 2-substituted-5-(trifluoromethyl)pyridine. The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This electronic nature is crucial for the proposed synthesis, as it activates the ring for nucleophilic aromatic substitution.
Proposed Synthesis Workflow: Nucleophilic Aromatic Substitution
The most direct and logical pathway to synthesize 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This method involves the displacement of a leaving group on the pyridine ring by the nucleophilic 2-fluorophenoxide. The key precursor for this reaction is 2-chloro-5-(trifluoromethyl)pyridine, a commercially available and well-documented starting material.
Key Precursors:
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2-Chloro-5-(trifluoromethyl)pyridine (CAS No: 52334-81-3)[5]
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2-Fluorophenol
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A suitable base (e.g., Potassium carbonate, Sodium hydride)
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A polar aprotic solvent (e.g., DMF, DMSO)
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
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To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorophenol (1.1 equivalents).
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Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium 2-fluorophenoxide salt. The formation of the phenoxide is critical as it is a much stronger nucleophile than the neutral phenol.
Step 2: Nucleophilic Substitution Reaction
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To the stirring solution of the potassium 2-fluorophenoxide, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Purification
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Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine.
Caption: Critical safety workflow for handling hazardous chemical precursors.
Potential Applications in Research and Drug Development
Trifluoromethylpyridine derivatives are widely utilized in the development of new therapeutic agents and crop protection chemicals. [1][3]The structural features of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine make it an attractive candidate for screening in various biological assays.
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The specific substitution pattern can be tailored to achieve selectivity for particular kinase targets involved in oncology and inflammatory diseases.
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Ion Channel Modulators: The electronic properties of the fluorinated rings may facilitate interactions with specific residues within ion channel proteins.
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Agrochemicals: The TFMP moiety is a well-established pharmacophore in herbicides and insecticides. [1][2]This compound could be explored for its potential as a novel pesticide. [3] The rationale for these applications lies in the ability of the trifluoromethyl group to enhance metabolic stability and the potential for the fluorophenoxy group to form specific, high-affinity interactions with protein targets. [4]
Caption: Structure-property-application relationship for the target compound.
Conclusion
While 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is not a stock chemical, this guide provides the necessary intellectual framework and practical protocols for its synthesis and safe handling. By leveraging the known chemistry of 2-chloro-5-(trifluoromethyl)pyridine, researchers can confidently produce this novel compound for further study. Its unique combination of a TFMP core and a fluorinated phenoxy group makes it a promising candidate for discovery programs in both pharmaceutical and agrochemical research.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine.
- TCI EUROPE N.V. (2025). Safety Data Sheet for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.
- Kim, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Fisher Scientific. (2023). Safety Data Sheet for 2-Amino-5-fluoropyridine.
- Sigma-Aldrich. Product Page for 2-Chloro-5-(trifluoromethyl)pyridine.
- Tokyo Chemical Industry (TCI). Product Page for 2-Chloro-5-(trifluoromethyl)pyridine.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Dissertation. 2 - chloro -5 - (trifluoromethyl) pyridine research.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chigroup.site [chigroup.site]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
